molecular formula C12H20O4 B1623973 2-Ethylhexyl hydrogen 2-butenedioate CAS No. 45173-95-3

2-Ethylhexyl hydrogen 2-butenedioate

Cat. No.: B1623973
CAS No.: 45173-95-3
M. Wt: 228.28 g/mol
InChI Key: IQBLWPLYPNOTJC-UHFFFAOYSA-N
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Description

2-Ethylhexyl hydrogen 2-butenedioate, also known as 2-ethylhexyl hydrogen maleate, is an organic compound with the molecular formula C12H20O4. It is an ester derived from maleic acid and 2-ethylhexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexyl hydrogen 2-butenedioate can be synthesized through the esterification reaction between maleic anhydride and 2-ethylhexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl hydrogen 2-butenedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of maleic acid and 2-ethylhexanol.

    Oxidation: The compound can be oxidized to form maleic acid derivatives.

    Addition Reactions: The double bond in the butenedioate moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Addition Reactions: Reagents like bromine or hydrogen can be used to add across the double bond.

Major Products Formed

    Hydrolysis: Maleic acid and 2-ethylhexanol.

    Oxidation: Maleic acid derivatives.

    Addition Reactions: Dibromo derivatives or hydrogenated products.

Scientific Research Applications

2-Ethylhexyl hydrogen 2-butenedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylhexyl hydrogen 2-butenedioate involves its interaction with molecular targets and pathways in biological systems. The ester bond can be hydrolyzed by esterases, releasing maleic acid and 2-ethylhexanol, which can then participate in various metabolic pathways. The compound’s effects are mediated through its ability to modify the properties of biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) maleate: Another ester of maleic acid with similar properties.

    Di(2-ethylhexyl) phthalate: A widely used plasticizer with different structural features but similar applications.

    2-Ethylhexyl acrylate: An ester used in the production of polymers and coatings.

Uniqueness

2-Ethylhexyl hydrogen 2-butenedioate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

CAS No.

45173-95-3

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

4-(2-ethylhexoxy)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)

InChI Key

IQBLWPLYPNOTJC-UHFFFAOYSA-N

Isomeric SMILES

CCCCC(CC)COC(=O)/C=C/C(=O)O

SMILES

CCCCC(CC)COC(=O)C=CC(=O)O

Canonical SMILES

CCCCC(CC)COC(=O)C=CC(=O)O

45173-95-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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